molecular formula C72H135N19O17 B10825694 Mastoparan acetate

Mastoparan acetate

Cat. No.: B10825694
M. Wt: 1539.0 g/mol
InChI Key: PRXFVLMYUBLQME-UVXXMCETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mastoparan acetate is a peptide toxin derived from wasp venom, specifically from the species Vespa tropica. It is known for its amphipathic α-helical structure, which allows it to interact with cell membranes. This compound has garnered significant interest due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mastoparan acetate can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and activity .

Chemical Reactions Analysis

Mechanism of Action

Mastoparan acetate exerts its effects by interacting with cell membranes and G proteins. It stimulates GTPase activity, leading to increased GTP turnover and enhanced signaling. This interaction results in the release of various signaling molecules, such as histamine and serotonin, from cells . The peptide’s amphipathic α-helical structure is crucial for its ability to insert into lipid bilayers and disrupt membrane integrity .

Comparison with Similar Compounds

Uniqueness: Mastoparan acetate is unique due to its specific sequence and structure, which confer a balance of antimicrobial activity and membrane-disrupting properties. Its ability to modulate immune responses and interact with G proteins distinguishes it from other similar peptides .

Properties

Molecular Formula

C72H135N19O17

Molecular Weight

1539.0 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide

InChI

InChI=1S/C70H131N19O15.C2H4O2/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-51(33-38(7)8)66(100)83-46(25-19-22-28-71)62(96)78-45(16)61(95)89-56(41(12)18-2)70(104)80-42(13)58(92)77-43(14)60(94)85-50(32-37(5)6)65(99)79-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)86-52(34-39(9)10)67(101)84-49(57(76)91)31-36(3)4;1-2(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,104)(H,81,93)(H,82,97)(H,83,100)(H,84,101)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,95);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-;/m0./s1

InChI Key

PRXFVLMYUBLQME-UVXXMCETSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O

Origin of Product

United States

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